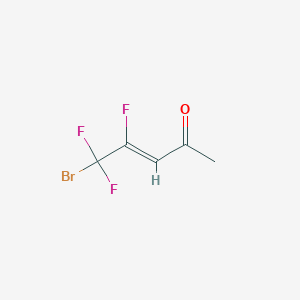
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is not fully understood, but it is believed to involve the formation of covalent bonds with nucleophilic groups in the target molecule. This can lead to the inhibition of enzymatic activity or the disruption of protein-protein interactions, ultimately resulting in the desired biological effect.
Biochemical and Physiological Effects
Studies have shown that (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has also been studied for its potential use in the treatment of neurodegenerative diseases. In addition, it has been shown to have potent insecticidal activity, making it a promising candidate for use in the agricultural industry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is its high yield and purity, which makes it easy to work with in the laboratory. It is also relatively stable and can be stored for extended periods without significant degradation. However, its high reactivity can also be a limitation, as it can react with other compounds in the laboratory environment, leading to unwanted side reactions.
Orientations Futures
There are numerous future directions for the study of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one. One potential avenue of research is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research is the exploration of its potential use in the treatment of various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
Conclusion
In conclusion, (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one is a highly promising compound that has numerous potential applications in various scientific fields. Its unique properties, including its high reactivity and stability, make it an attractive candidate for use in organic synthesis, pharmaceuticals, and agrochemicals. Further research is needed to fully understand its mechanism of action and potential interactions with other molecules, but the future looks bright for this exciting compound.
Méthodes De Synthèse
The synthesis of (Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one involves the reaction of 5-bromo-4,5,5-trifluoropent-3-en-2-ol with a suitable reagent such as thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate compound, which is then treated with a base such as sodium hydroxide to obtain the final product. The yield of the reaction is typically high, and the purity of the product can be easily verified using standard analytical techniques.
Applications De Recherche Scientifique
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of organic synthesis, where it can be used as a building block for the synthesis of more complex molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
IUPAC Name |
(Z)-5-bromo-4,5,5-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3O/c1-3(10)2-4(7)5(6,8)9/h2H,1H3/b4-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEDMNXUUJVIAR-RQOWECAXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/C(F)(F)Br)\F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-Bromo-4,5,5-trifluoropent-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)
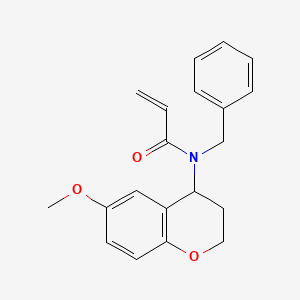
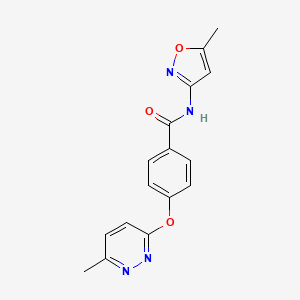
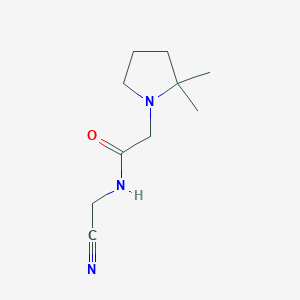
![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)
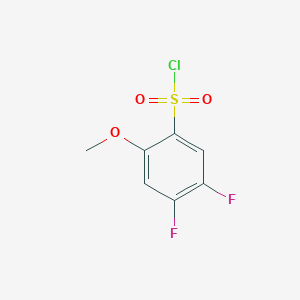

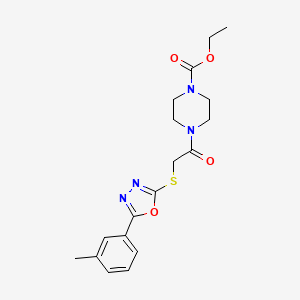
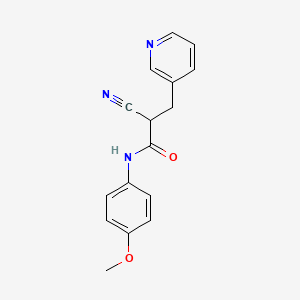
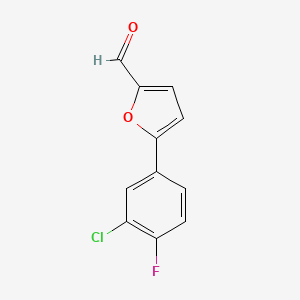
![Ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2622041.png)
